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Compound of Interest

Compound Name: 4-Benzoylphenyl methacrylate

Cat. No.: B1600103 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-

Methacryloyloxybenzophenone (4-M-BP), a benzophenone derivative of significant interest in

polymer chemistry and various biomedical applications. This document compiles available

spectroscopic information, details experimental protocols for obtaining such data, and presents

a logical framework for understanding the structure-spectra correlation.

Chemical Structure and Properties
4-Methacryloyloxybenzophenone, also known as 4-benzoylphenyl methacrylate, is a solid

organic compound with the chemical formula C₁₇H₁₄O₃ and a molecular weight of 266.29 g/mol

.[1][2] Its structure features a benzophenone core functionalized with a methacryloyl group at

the 4-position of one of the phenyl rings. This unique combination of a photoactive

benzophenone moiety and a polymerizable methacrylate group makes it a valuable monomer

in the synthesis of photo-crosslinkable polymers and coatings.

Key Identifiers:

CAS Number: 56467-43-7[1][3]

Molecular Formula: C₁₇H₁₄O₃[1][2]
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Spectroscopic Data Summary
While a complete, publicly available dataset of all spectroscopic parameters for 4-

Methacryloyloxybenzophenone is not readily found in a single source, the following tables

summarize the expected and reported characteristic spectroscopic features based on the

analysis of its chemical structure and data from closely related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-
Methacryloyloxybenzophenone

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~ 7.8 - 7.4 Multiplet 9

Aromatic protons

(Benzophenone

moiety)

~ 6.3 Singlet 1
Vinylic proton

(methacrylate)

~ 5.7 Singlet 1
Vinylic proton

(methacrylate)

~ 2.1 Singlet 3
Methyl protons

(methacrylate)

Note: Predicted values are based on the analysis of similar benzophenone and methacrylate

compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-
Methacryloyloxybenzophenone
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Chemical Shift (δ) (ppm) Assignment

~ 196 Carbonyl carbon (Benzophenone)

~ 165 Carbonyl carbon (Methacrylate)

~ 155 - 128 Aromatic carbons (Benzophenone moiety)

~ 136 Quaternary vinylic carbon (methacrylate)

~ 127 Methylene vinylic carbon (methacrylate)

~ 18 Methyl carbon (methacrylate)

Note: Predicted values are based on the analysis of similar benzophenone and methacrylate

compounds.

Table 3: Key FTIR Absorption Bands for 4-
Methacryloyloxybenzophenone

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium C-H stretch (Aromatic)

~ 2950 - 2850 Medium C-H stretch (Aliphatic - CH₃)

~ 1720 Strong C=O stretch (Ester)

~ 1660 Strong C=O stretch (Benzophenone)

~ 1640 Medium C=C stretch (Vinylic)

~ 1600, 1580, 1450 Medium C=C stretch (Aromatic ring)

~ 1200 - 1100 Strong C-O stretch (Ester)

Note: These are characteristic absorption regions for the functional groups present in the

molecule.

Table 4: UV-Vis Spectroscopic Data for 4-
Methacryloyloxybenzophenone
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Wavelength (λmax) (nm)
Molar Absorptivity (ε) (L
mol⁻¹ cm⁻¹)

Solvent

~ 260 Not available Common organic solvents

~ 340 Not available Common organic solvents

Note: Benzophenone and its derivatives typically exhibit two main absorption bands

corresponding to π → π and n → π* electronic transitions. The exact λmax and ε values can be

solvent-dependent.*

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 4-

Methacryloyloxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

Accurately weigh 5-10 mg of 4-Methacryloyloxybenzophenone for ¹H NMR and 20-50 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.
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Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled experiment.

Spectral Width: 0 to 220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 4-Methacryloyloxybenzophenone sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Data Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Collect a background spectrum of the empty ATR crystal before running the sample.

Data Processing:

The software automatically ratios the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Label the significant peaks corresponding to the functional groups.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of 4-Methacryloyloxybenzophenone of a known concentration (e.g.,

1 mg/mL) in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

From the stock solution, prepare a series of dilutions to a concentration that gives an

absorbance reading between 0.1 and 1.0. A typical concentration for analysis is in the range

of 10⁻⁵ to 10⁻⁴ M.

Data Acquisition:

Wavelength Range: 200 to 600 nm.

Scan Speed: Medium.
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Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a

blank and the other with the sample solution.

Record the absorbance spectrum.

Data Analysis:

Identify the wavelength(s) of maximum absorbance (λmax).

If the concentration and path length are known, the molar absorptivity (ε) can be calculated

using the Beer-Lambert law (A = εcl).

Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of 4-Methacryloyloxybenzophenone, from sample preparation to data analysis

and structure confirmation.
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Figure 1. Experimental Workflow for Spectroscopic Characterization
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Figure 1. Experimental Workflow for Spectroscopic Characterization

This technical guide serves as a foundational resource for professionals working with 4-

Methacryloyloxybenzophenone. While complete experimental data is not always readily

available in public domains, the provided information on expected spectroscopic characteristics

and detailed experimental protocols will aid in the successful characterization and application

of this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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